N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-21-13-5-2-6-14-15(13)18-17(23-14)19(16(20)11-7-8-11)10-12-4-3-9-22-12/h2,5-6,11-12H,3-4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEWIGNYBAMPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 332.42 g/mol. The compound features a unique combination of a thiazole ring, a tetrahydrofuran moiety, and a cyclopropane carboxamide structure, which may contribute to its biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, derivatives of methoxybenzoyl-thiazole have shown efficacy in inhibiting tubulin polymerization, leading to the arrest of cancer cells in the G(2)/M phase of the cell cycle. For instance, studies on SMART compounds (which include similar structural motifs) demonstrated potent cytotoxicity against various cancer cell lines, including prostate and melanoma cells .
Table 1: Summary of Anticancer Activities
| Compound Name | Mechanism of Action | Cancer Types Targeted | IC50 Values |
|---|---|---|---|
| SMART-H | Inhibits tubulin polymerization | Prostate, Melanoma | Low nM |
| SMART-F | Inhibits tubulin polymerization | Prostate, Melanoma | Low nM |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
In addition to anticancer effects, compounds with similar thiazole structures have exhibited antimicrobial properties. The thiazole ring is known for enhancing the bioactivity against various bacterial strains, making this compound a candidate for further exploration in antimicrobial research.
Case Studies and Research Findings
- In Vivo Studies : A study investigating SMART compounds found that they could effectively inhibit tumor growth in xenograft models without significant neurotoxicity. Treatments resulted in tumor growth inhibition percentages ranging from 4% to 30% compared to control groups .
- Mechanism Studies : Research indicated that the anticancer activity of these compounds is primarily through the inhibition of tubulin polymerization. This mechanism is crucial as it disrupts the normal mitotic process in cancer cells, leading to apoptosis .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that modifications in the substituents on the thiazole ring significantly impact the biological activity of these compounds. Enhancements in potency were observed with specific alterations at the 4-position of the aryl ring .
Scientific Research Applications
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : The thiazole ring is often associated with anticancer activity. Research indicates that derivatives of thiazole compounds can inhibit cancer cell proliferation, suggesting that this compound may have similar effects.
- Neuroprotective Effects : Given the structural similarities to other neuroprotective agents, there is potential for this compound to be investigated for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis and Modification
The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide typically involves multi-step organic reactions. Modifications of this compound can enhance its biological activity or create derivatives with novel properties.
Synthesis Pathway Example
- Starting Materials : 4-methoxybenzo[d]thiazole, tetrahydrofuran derivatives, cyclopropanecarboxylic acid.
- Reagents : Common reagents include coupling agents and solvents suitable for organic reactions.
- Yield Optimization : Varying reaction conditions such as temperature and time can optimize yield and purity.
Case Studies and Research Insights
Several studies have explored the applications of compounds structurally related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Anticancer Properties | Indicated cell cycle arrest in cancer cell lines treated with thiazole derivatives. |
| Study C | Neuroprotection | Showed potential in reducing oxidative stress in neuronal cells. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzo[d]thiazole Ring
- N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide (): Differs by a chloro substituent at position 4 instead of methoxy. Lacks the tetrahydrofuran-methyl group, reducing steric bulk and lipophilicity. Molecular formula: C₁₁H₉ClN₂OS vs. C₁₈H₂₁N₃O₃S for the target compound.
Cyclopropane Modifications
- A-836,339 (): Features a tetramethylcyclopropane ring instead of a simple cyclopropane. Thiazole nitrogen is substituted with alkyl or benzyl groups. Known for psychoactive properties, highlighting the impact of cyclopropane modifications on central nervous system activity .
Thiazole Hybrids with Heterocyclic Groups
- N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (): Contains a p-tolylaminoethyl side chain on the thiazole. Molecular formula: C₁₆H₁₇N₃O₂S, smaller than the target compound. Demonstrates how side-chain functionalization (e.g., amide vs. ether linkages) alters molecular interactions .
Spectroscopic Data
IR Spectroscopy :
¹H NMR :
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Structural Components
The target molecule comprises three primary subunits:
- 4-Methoxybenzo[d]thiazol-2-amine : A bicyclic aromatic system with methoxy and amine functionalities.
- Cyclopropanecarboxylic acid : A strained carbocyclic acid serving as the acylating agent.
- (Tetrahydrofuran-2-yl)methyl group : A furan-derived alkyl chain introducing stereochemical complexity.
Key Bond Disconnections
- Amide Bond Formation : Coupling the cyclopropanecarboxylic acid with the secondary amine (N-(tetrahydrofuran-2-yl)methyl-4-methoxybenzo[d]thiazol-2-amine).
- Alkylation of Amine : Introducing the tetrahydrofuran-2-ylmethyl group to the benzo[d]thiazol-2-amine precursor.
Stepwise Synthetic Pathways
Synthesis of 4-Methoxybenzo[d]thiazol-2-amine
This intermediate is typically prepared via cyclization of 2-amino-4-methoxyphenyl thioamide derivatives. A representative protocol involves:
- Thionation of 2-Amino-4-methoxybenzonitrile :
Table 1: Optimization of Thionation Reaction
| Reagent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂S/Pyridine/Ethanol | 80 | 12 | 85–90 |
| Lawesson’s Reagent | 110 | 6 | 78 |
Introduction of the Tetrahydrofuran-2-ylmethyl Group
Alkylation of 4-methoxybenzo[d]thiazol-2-amine with (tetrahydrofuran-2-yl)methyl bromide proceeds via nucleophilic substitution:
- Base-Mediated Alkylation :
Table 2: Alkylation Efficiency Under Varied Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 72 |
| NaH | THF | 25 | 68 |
| Cs₂CO₃ | Acetonitrile | 80 | 65 |
Amide Bond Formation with Cyclopropanecarboxylic Acid
Coupling the alkylated amine with cyclopropanecarboxylic acid employs carbodiimide-based reagents:
Optimization and Mechanistic Insights
Solvent Effects on Amidation
Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing the activated acyl intermediate. Non-polar solvents (toluene) result in incomplete conversion (<50%) due to poor reagent solubility.
Stereochemical Considerations
The tetrahydrofuran-2-ylmethyl group introduces a chiral center, necessitating enantioselective synthesis or resolution:
Characterization and Analytical Data
Spectroscopic Confirmation
Applications and Pharmacological Relevance
While biological data for this specific compound remain undisclosed, structural analogs exhibit:
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : H and C NMR to confirm connectivity of the thiazole, tetrahydrofuran, and cyclopropane groups .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and purity .
- X-ray Crystallography (if crystals are obtainable) for definitive structural elucidation .
Q. Advanced Research Focus
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., cyclopropane ring formation) to prevent decomposition .
- Solvent Selection : Use anhydrous DMF for moisture-sensitive reactions; switch to THF for better solubility of intermediates .
- Catalyst Screening : Compare EDCI, DCC, and HATU for amide bond efficiency. HATU often provides higher yields (>80%) but at greater cost .
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K) for protein-ligand interactions .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
Case Study : Thiazole derivatives with methoxy groups show enhanced binding to hydrophobic enzyme pockets due to electron-donating effects .
How does this compound compare structurally and functionally to analogs?
Advanced Research Focus
Structural Comparisons :
| Compound | Key Features | Bioactivity | Reference |
|---|---|---|---|
| N-(4-ethoxybenzo[d]thiazol-2-yl)-... | Ethoxy group, fluorophenyl | Anticancer (IC 5 µM) | |
| N-(4-(thiophen-2-yl)tetrahydro-2H-pyran) | Thiophene, pyran ring | Antifungal (MIC 8 µg/mL) | |
| Target Compound | Methoxy, tetrahydrofuran-methyl | Kinase inhibition (predicted) | N/A |
Q. Functional Insights :
- The methoxy group may enhance metabolic stability compared to ethoxy analogs .
- The tetrahydrofuran moiety could improve solubility over purely aromatic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
